molecular formula C6HCl2FN2 B1333546 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS No. 82671-02-1

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Cat. No. B1333546
CAS RN: 82671-02-1
M. Wt: 190.99 g/mol
InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative . It is a fluorinated heterocyclic building block used in chemical synthesis . It is also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .


Synthesis Analysis

The most recognized reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . It enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications .


Molecular Structure Analysis

The empirical formula of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is C6HCl2FN2 . The molecular weight is 190.99 . The SMILES string representation is Fc1cc(C#N)c(Cl)nc1Cl .


Chemical Reactions Analysis

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is used in the synthesis of a wide range of fluoroquinolone derivatives . It is also used in the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic .


Physical And Chemical Properties Analysis

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a solid substance . Its melting point is between 89-91 °C .

Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

One application of pyridinecarbonitrile derivatives, closely related to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, is in the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This synthesis, as described by (Song et al., 2016), is performed under transition-metal catalyst-free conditions and utilizes a 2-fluoro-1,3-dicarbonyl-initiated one-pot reaction sequence.

Spectroscopic Analysis and Structural Characterization

Another application is the spectroscopic analysis and structural characterization of pyridine derivatives. For instance, (Tranfić et al., 2011) demonstrated the synthesis and characterization of a pyridine derivative using X-ray diffraction, UV–vis absorption, and fluorescence spectroscopy, which can provide valuable insights into the properties of these compounds.

Mechanistic Investigation in Chemical Reactions

Pyridinecarbonitrile derivatives are also used in the study of reaction mechanisms. The work by (Liu et al., 2013) on the crystal structure and reaction mechanism of a pyridinecarbonitrile compound with unsaturated carbonyl compounds highlights this application.

Applications in Polymerization Catalysts

The fluoro-substituted pyridinecarbonitrile derivatives find applications in enhancing polymerization catalysts, as detailed by (Li et al., 2022). These compounds are involved in ethylene polymerization, demonstrating significant catalytic activities.

Fluorescent Material Development

In the field of material science, pyridinecarbonitrile derivatives are used as acceptor units in the development of fluorescent materials. (Masuda et al., 2019) explored the use of these compounds in thermally activated delayed fluorescent emitters, which are significant for low-drive-voltage organic light-emitting devices.

Structural, Optical, and Diode Characteristics

Pyridine derivatives, similar to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, are studied for their structural, optical, and diode characteristics. Research by (Zedan et al., 2020) on pyridine derivatives reveals their potential in applications like photosensors.

Electrochemical and Spectroscopic Characterization

The electrochemical and spectroscopic properties of pyridinecarbonitrile derivatives are another area of interest. (Nycz et al., 2019) developed new approaches tosynthesize these compounds and characterized their properties using techniques like electronic absorption spectroscopy and cyclic voltammetry.

Development of Novel Pyridinecarbonitrile Derivatives

Research into new series of pyridinecarbonitrile derivatives is ongoing, as demonstrated by (Al-Issa, 2012). These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Photodegradation and Environmental Impact

The study of the environmental impact and photodegradation of pyridine derivatives, like 2-chloropyridine, provides insight into the ecological aspects of these compounds. (Skoutelis et al., 2017) investigated the genotoxicity and intermediate products formed during the photodegradation process.

Corrosion Inhibition

Pyridinecarbonitrile derivatives are also explored as corrosion inhibitors. The study by (Yıldız et al., 2014) on 2-Pyridinecarbonitrile's effect on mild steel in hydrochloric acid solution is an example of such application.

Analysis in Cancer Research

These compounds are examined for their relevance in cancer research. For instance, (Sheeba et al., 2021) conducted molecular structure and vibrational spectroscopic analysis of 6-chloro-3-Pyridinecarbonitrile for its potential in anti-cancer applications.

Synthesis and Mechanistic Study

Synthesis and mechanism studies form a significant part of the research on these compounds. (Zhi-yuan, 2010) explored the synthesis and mechanism of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, indicating the diverse synthetic routes and applications.

Development of Chemosensors

Pyridinecarbonitrile derivatives are used in the development of chemosensors. Research by (Maity et al., 2018) on fluorescent chemosensors for Fe3+/Fe2+ sensitivity in living cells illustrates this application.

Luminescent Properties and Metal Complexes

Finally, these compounds are investigated for their luminescent properties and as part of metalcomplexes. For example, (Fan et al., 2010) synthesized 2,6-bis(imino)pyridine metal complexes and explored their structure and luminescent properties, which can have implications in materials science and catalysis.

Safety And Hazards

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKKOOGYIMMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370016
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

CAS RN

82671-02-1
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

240 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (cf. Example 8) were initially introduced into 2,400 g of phosphorus oxychloride. 15.8 g of triethylamine and subsequently 648 g of phosphorus trichloride were then added while heeding the evolution of heat. The mixture was heated to the reflux temperature (74° C., evolution of hydrogen chloride) and 312 g of chlorine were then passed in over a period of 2 hours, the reflux temperature slowly rising to 106° C. and a vigorous evolution of hydrogen chloride being observed. To bring the reaction to completion, after the chlorine had been passed in, the mixture was heated under reflux for a further 8 hours. Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C., the pressure slowly being reduced down to 120 mbar. The mixture was allowed to cool and the residue was taken up in methylene chloride. The suspension formed was added slowly to water, while heeding the evolution of heat, during which the temperature rose up to 40° C. (reflux of methylene chloride). The mixture was then subsequently stirred at 40° C. for 1 hour and allowed to cool, the organic phase was separated off and the aqueous phase was extracted with fresh methylene chloride. The combined methylene chloride phases were dried and evaporated on a rotary evaporator. The residue which remained was dried in vacuo at 60° C. 232.5 g of 2,6-dichloro-5-fluoronicotinonitrile (purity 94.7%, yield 85% of theory) were obtained as a brown-yellow solid.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
solvent
Reaction Step One
Name
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Reactant of Route 4
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Reactant of Route 6
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Citations

For This Compound
1
Citations
F Gharagheizi, P Ilani-Kashkouli, A Kamari… - Fluid Phase …, 2014 - Elsevier
The freezing point is a fundamental thermo-physical property which is important in describing the transition between the liquid and solid phases. As this property is required for …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.